molecular formula C9H10ClN B1590608 2-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 21172-88-3

2-Chloro-5,6,7,8-tetrahydroquinoline

Cat. No. B1590608
CAS RN: 21172-88-3
M. Wt: 167.63 g/mol
InChI Key: ZUXMRCHYHAWERW-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinoline (2-Cl-THQ) is an organic compound belonging to the quinoline family, which is a heterocyclic aromatic compound with a fused benzene ring and a pyridine ring. It is a colorless, odorless, and crystalline solid that is insoluble in water. 2-Cl-THQ is primarily used in organic synthesis, as a reagent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

    Pharmaceutical Research

    • This compound could be used in the development of new drugs . For example, heteroaryl compounds, which could potentially include “2-Chloro-5,6,7,8-tetrahydroquinoline”, have been used in the treatment of diseases and disorders related to the CXCR4 pathway .

    Synthesis of Quinoline Derivatives

    • Quinoline derivatives, which could potentially be synthesized using “2-Chloro-5,6,7,8-tetrahydroquinoline”, have been evaluated for treating osteoarthritis . These are amino-acetamide inhibitors of aggrecanase-2 .

    Antimicrobial Activity

    • Some compounds similar to “2-Chloro-5,6,7,8-tetrahydroquinoline” have shown good inhibitory activity against certain bacterial and fungal strains .

    Chemical Synthesis

    • “2-Chloro-5,6,7,8-tetrahydroquinoline” could be used as a building block in the synthesis of more complex chemical compounds . The specific methods and outcomes would depend on the exact nature of the synthesis being conducted .

    Material Science

    • This compound could potentially be used in the development of new materials . For example, it could be used in the synthesis of polymers or other materials with unique properties .

    Chromatography

    • “2-Chloro-5,6,7,8-tetrahydroquinoline” could potentially be used in chromatography, a method used to separate mixtures . The compound could be used as a stationary phase or as a part of the mobile phase .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXMRCHYHAWERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524403
Record name 2-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6,7,8-tetrahydroquinoline

CAS RN

21172-88-3
Record name 2-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.7 g of 2-hydroxy-5,6,7,8-tetrahydroquinoline (prepared according to the methods outlined by Meyers et al., J. Org. Chem., 29: 1435-1438, 1964) and 0.1 g of diethylaniline in 7 mL of phosphorus oxychloride is refluxed for 2 h, cooled and concentrated. The residue taken is up in chloroform, washed with excess 3 N NaOH solution and the organic layer dried and concentrated to provide crude 2-chloro-5,6,7,8-tetrahydro-quinoline (0.45 g) as an oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydroquinoline
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Reactant of Route 5
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Reactant of Route 6
2-Chloro-5,6,7,8-tetrahydroquinoline

Citations

For This Compound
42
Citations
TA Smirnova, MY Gavrilov, LP Drovosekova… - Pharmaceutical …, 1997 - Springer
As was demonstrated previously, 2-arylamino-5, 6, 7, 8-tetrahydroquinoline-3-carboxylic acid amides exhibit antiinflammatory and analgesic activity [1]. The same types of activity were …
Number of citations: 1 link.springer.com
VA Khaldeeva, MY Gavrilov, ME Konshin… - Pharmaceutical …, 1994 - Springer
The synthesis of the N-arylamidines of 2-methoxy-5, 6, 7, 8-tetrahydroquinoline-3-carboxylic acid involved the reaction of 2-methoxy-5, 6, 7, 8-tetrahydroquinoline-3-carbonitrile with …
Number of citations: 2 link.springer.com
TA Smirnova, MY Gavrilov, LP Drovosekova… - Pharmaceutical …, 1998 - Springer
Isber et al.[1] reported on the synthesis of 5, 6, 7, 8-tetrahydroquinoline-4-carboxylic acid within the framework of the search for new tuberculostatic agents. In the preceding paper [2], we …
Number of citations: 4 link.springer.com
DV Albov, VB Rybakov, EV Babaev, LA Aslanov - Crystallography Reports, 2004 - Springer
The structures of 4-methyl-2-chloro-5,6,7,8-tetrahydroquinoline [a = 8.138(2) Å, b = 11.127(4) Å, c = 11.234(2) Å, β = 111.30(2), Z = 4, space group P2 1 /c, 4-methyl-2-methoxy-5,6,7,8-…
Number of citations: 7 link.springer.com
MY Gavrilov, LG Mardanova, VE Kolla… - Pharmaceutical …, 1988 - Springer
In medical practice the antiinflannnatory and analgesic preparationof mefenamic acid is used [2]. The same kind of activities is found in 2-arylaminonicotinic acids [6]. It was of interest to …
Number of citations: 33 link.springer.com
K Ito, T Katsuki - Tetrahedron letters, 1993 - Elsevier
Optically active 8,8′-di(trimethylsilyl)-5,5′,6,6′,7,7′,8,8′-octahydro-2,2′-biquinoline (7) was found to be an effective catalyst for enantioselective cyclopropanation of olefins. For …
Number of citations: 151 www.sciencedirect.com
K Ito, M Yoshitake, T Katsuki - Tetrahedron, 1996 - Elsevier
Chiral bipyrindine and biquinoline which have been reported to be efficient ligands for the construction of chiral copper catalysts, were synthesized enantioselectively by using Mn-salen …
Number of citations: 102 www.sciencedirect.com
DA Reagan - 2008 - search.proquest.com
The development of an efficient and practical asymmetric synthetic strategy for accessing chiral bipyridine-based ligands has been explored through an original method of incorporating …
Number of citations: 0 search.proquest.com
Z Shen, J Dai, J Xiong, X He, W Mo… - Advanced Synthesis …, 2011 - Wiley Online Library
A new catalytic oxidation system using catalytic amounts of 2,3‐dichloro‐5,6‐dicyano‐1,4‐benzoquinone (DDQ) and tert‐butyl nitrite with molecular oxygen serving as the …
Number of citations: 114 onlinelibrary.wiley.com
A Asagarasu, T Matsui, H Hayashi… - Journal of medicinal …, 2010 - ACS Publications
We have prepared a series of quinazolinone derivatives linked with piperazinylquinoline for the treatment of irritable bowel syndrome (IBS). Using pharmacophore analysis, we …
Number of citations: 32 pubs.acs.org

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